3-(2,5-Dichlorothiophen-3-yl)-3-oxopropanal
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Overview
Description
3-(2,5-Dichlorothiophen-3-yl)-3-oxopropanal is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in the five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dichlorothiophen-3-yl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of 3-acetyl-2,5-dichlorothiophene with an appropriate aldehyde under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dichlorothiophen-3-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2,5-Dichlorothiophen-3-yl)-3-oxopropanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,5-Dichlorothiophen-3-yl)-3-oxopropanal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes. The specific pathways and targets depend on the context of its application, such as antimicrobial or antioxidant activity .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: These compounds share the thiophene core and exhibit similar biological activities.
3-Acetyl-2,5-dichlorothiophene: A precursor in the synthesis of 3-(2,5-Dichlorothiophen-3-yl)-3-oxopropanal.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carbonyl group. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)-3-oxopropanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2S/c8-6-3-4(7(9)12-6)5(11)1-2-10/h2-3H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSVQIPOVBYNLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CC=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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